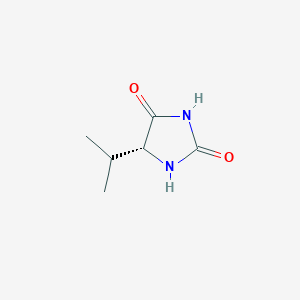
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is an organic compound that features a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this reaction include p-toluenesulfonic acid, silica gel, and yttrium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and peracids.
Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Applications De Recherche Scientifique
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a protecting group for carbonyl compounds.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine involves its interaction with molecular targets through its sulfur atoms and electron-rich dithiane ring. The compound can form stable complexes with metal ions and participate in redox reactions, making it useful in various catalytic and inhibitory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: This compound also features a 1,3-dithiane ring and is used as a corrosion inhibitor and in organic synthesis.
3-(1,3-dithian-2-ylidene)pentane-2,4-dione: This compound is used as a nonthiolic, odorless equivalent of 1,3-propanedithiol in thioacetalization reactions.
Uniqueness
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various reagents
Propriétés
Numéro CAS |
52157-66-1 |
|---|---|
Formule moléculaire |
C7H13NS2 |
Poids moléculaire |
175.3 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-ylidene)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H13NS2/c1-8(2)6-7-9-4-3-5-10-7/h6H,3-5H2,1-2H3 |
Clé InChI |
DUACJTWLEOKDRI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



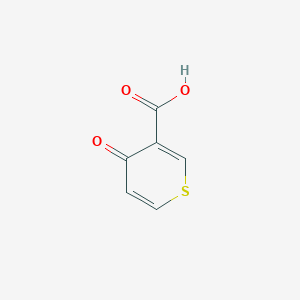
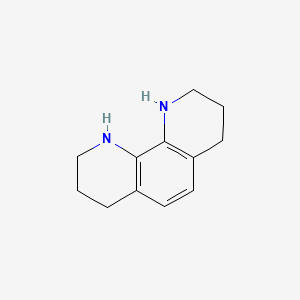
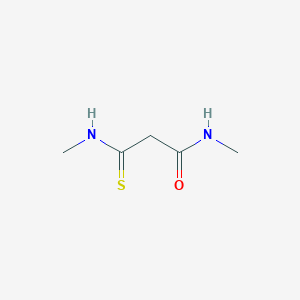


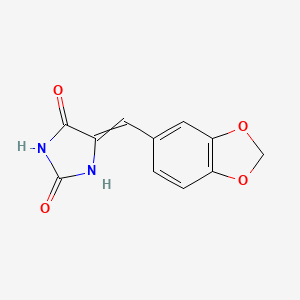
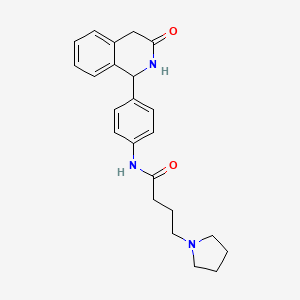
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
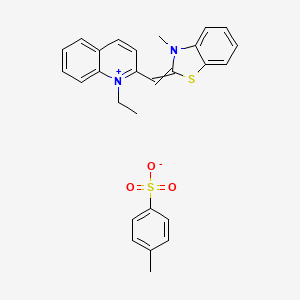
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)

